molecular formula C11H11ClFNO2S B1463432 Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride CAS No. 1305711-69-6

Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride

Cat. No.: B1463432
CAS No.: 1305711-69-6
M. Wt: 275.73 g/mol
InChI Key: XLHWBYUQJRCBTC-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom and the benzothiophene moiety in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, involving formaldehyde, a secondary amine, and the benzothiophene derivative.

    Esterification: The carboxylic acid group can be esterified using methanol and an acid catalyst to form the methyl ester.

    Formation of the Hydrochloride Salt: The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other chemical entities.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the benzothiophene core play a crucial role in binding to these targets, leading to modulation of their activity. The aminomethyl group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Methyl 3-(aminomethyl)-4-chloro-1-benzothiophene-2-carboxylate hydrochloride: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

Uniqueness

Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This uniqueness makes it a valuable compound for drug discovery and development, as well as for studying specific biological pathways.

Properties

IUPAC Name

methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2S.ClH/c1-15-11(14)10-6(5-13)9-7(12)3-2-4-8(9)16-10;/h2-4H,5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHWBYUQJRCBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride
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Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride
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Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride
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Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride
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Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride
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Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate hydrochloride

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